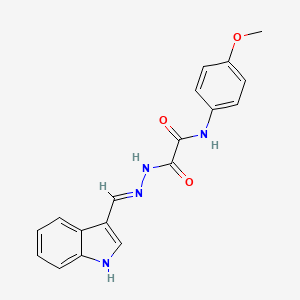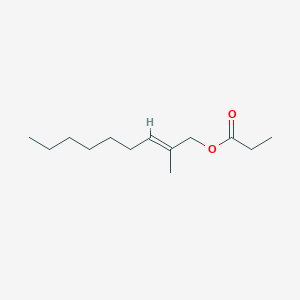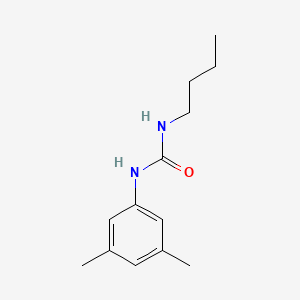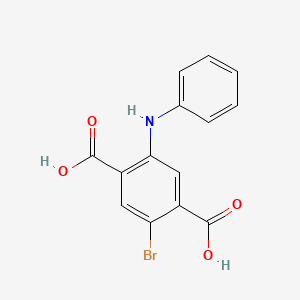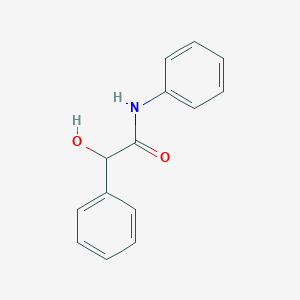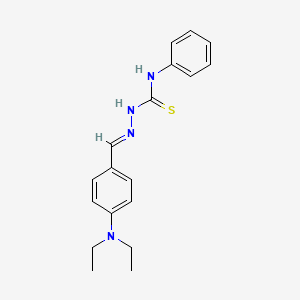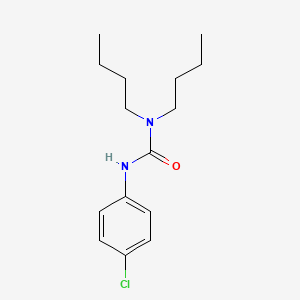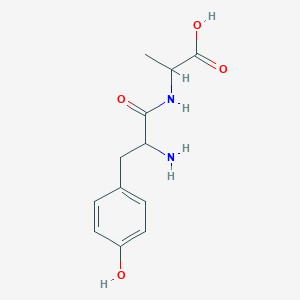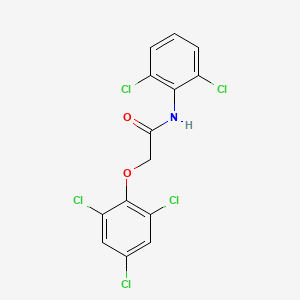
N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,6-dichloroaniline with 2,4,6-trichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2,4-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2,6-dichlorophenyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
853316-10-6 |
|---|---|
Molecular Formula |
C14H8Cl5NO2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H8Cl5NO2/c15-7-4-10(18)14(11(19)5-7)22-6-12(21)20-13-8(16)2-1-3-9(13)17/h1-5H,6H2,(H,20,21) |
InChI Key |
JZAPBWMDXCSWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)

